molecular formula C14H12N2O5 B2897733 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde CAS No. 702646-74-0

3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde

Cat. No.: B2897733
CAS No.: 702646-74-0
M. Wt: 288.259
InChI Key: LVOWSEBXGGZZCK-UHFFFAOYSA-N
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Description

3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde is a benzaldehyde derivative featuring an ethoxy group at the 3-position and a 5-nitropyridin-2-yloxy substituent at the 4-position. This compound belongs to a class of aromatic aldehydes widely used as intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-ethoxy-4-(5-nitropyridin-2-yl)oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-2-20-13-7-10(9-17)3-5-12(13)21-14-6-4-11(8-15-14)16(18)19/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOWSEBXGGZZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 5-nitropyridine-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The physicochemical and biological properties of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents at 3-/4-Positions Key Structural Features
3-Ethoxy-4-(pentyloxy)benzaldehyde 3-ethoxy, 4-pentyloxy Long alkoxy chain (C₅H₁₁O) enhances lipophilicity
3-Ethoxy-4-(propargyloxy)benzaldehyde 3-ethoxy, 4-propargyloxy Triple bond (C≡C) increases reactivity
4-((4-Fluorobenzyl)oxy)benzaldehyde 4-(4-fluorobenzyloxy) Fluorine atom improves metabolic stability
Target Compound 3-ethoxy, 4-(5-nitropyridin-2-yloxy) Nitro group (NO₂) enhances electrophilicity
  • Reactivity : The propargyloxy group’s triple bond facilitates click chemistry applications, whereas the nitro group in the target compound may favor electrophilic aromatic substitution or serve as a hydrogen-bond acceptor .
  • Electron Effects : The nitro group (strong electron-withdrawing) reduces electron density on the benzene ring compared to alkoxy or fluorobenzyloxy substituents (electron-donating), altering reaction kinetics .

Spectral Characteristics

FT-IR and NMR data for analogous compounds reveal substituent-specific patterns:

  • FT-IR: Alkoxy groups (e.g., ethoxy, pentyloxy) show C-O stretching at 1255–1269 cm⁻¹. The nitro group (NO₂) in the target compound would exhibit asymmetric/symmetric stretches near 1520 and 1340 cm⁻¹, absent in non-nitro derivatives .
  • ¹H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm. Ethoxy protons appear as a quartet at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂), while nitro-pyridinyl protons display downfield shifts (δ 8.5–9.0 ppm) due to electron withdrawal .

Toxicity and Handling

  • The pentyloxy derivative requires hazard statements (e.g., H315, H319) due to skin/eye irritation risks .
  • The nitro group in the target compound may pose explosive hazards or toxicity, necessitating stringent safety protocols (e.g., avoiding heat, using personal protective equipment) .

Biological Activity

3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C14H14N2O3
  • Molecular Weight : 258.27 g/mol

The structure features an ethoxy group and a nitropyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing nitro groups, particularly those linked with aromatic systems, exhibit diverse biological activities including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of similar nitro-substituted compounds. For instance, derivatives of pyridine with nitro groups have shown significant activity against various bacterial strains:

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Nitro derivatives6.25 - 12.5Bacillus subtilis, Staphylococcus aureus
Nitro derivatives12.5Candida albicans

These findings suggest that this compound may exhibit similar antimicrobial properties.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated AChE inhibition, which is crucial for neuroprotective applications.
  • 15-Prostaglandin Dehydrogenase (15-PGDH) : Some nitro-substituted compounds have been identified as tight-binding inhibitors of this enzyme, potentially influencing inflammatory pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By binding to active sites on enzymes, the compound could disrupt normal biochemical pathways.
  • Antimicrobial Action : The presence of the nitro group may enhance membrane permeability or interfere with nucleic acid synthesis in microbial cells.

Case Studies and Research Findings

Recent studies have explored the biological activities of nitro-containing compounds:

  • Antimicrobial Screening : A study showed that certain nitro compounds exhibited MIC values ranging from 6.25 to 12.5 µg/mL against Gram-positive and Gram-negative bacteria, indicating substantial antibacterial potential .
  • Enzyme Interaction Studies : Research into enzyme inhibition revealed that some related compounds had IC50 values below 0.5 µM for AChE inhibition . This suggests that this compound might also possess potent inhibitory effects.

Q & A

Q. What experimental and computational approaches validate the compound’s role in catalytic cycles?

  • Methodological Answer : Cyclic voltammetry (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl) and EPR spectroscopy detect radical intermediates. DFT-MD simulations model reaction pathways in silico .

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